Atazanavir N2-Descarboxymethyl Atazanavir N2-Descarboxymethyl
Brand Name: Vulcanchem
CAS No.: 1028634-76-5
VCID: VC0107058
InChI: InChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)41-42(22-25-16-18-26(19-17-25)27-15-11-12-20-38-27)23-29(43)28(21-24-13-9-8-10-14-24)39-33(45)31(36(4,5)6)40-34(46)47-7/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,45)(H,40,46)(H,41,44)/t28-,29-,30+,31+/m0/s1
SMILES: CC(C)(C)C(C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N
Molecular Formula: C₃₆H₅₀N₆O₅
Molecular Weight: 646.82

Atazanavir N2-Descarboxymethyl

CAS No.: 1028634-76-5

Cat. No.: VC0107058

Molecular Formula: C₃₆H₅₀N₆O₅

Molecular Weight: 646.82

* For research use only. Not for human or veterinary use.

Atazanavir N2-Descarboxymethyl - 1028634-76-5

Specification

CAS No. 1028634-76-5
Molecular Formula C₃₆H₅₀N₆O₅
Molecular Weight 646.82
IUPAC Name methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)41-42(22-25-16-18-26(19-17-25)27-15-11-12-20-38-27)23-29(43)28(21-24-13-9-8-10-14-24)39-33(45)31(36(4,5)6)40-34(46)47-7/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,45)(H,40,46)(H,41,44)/t28-,29-,30+,31+/m0/s1
SMILES CC(C)(C)C(C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N

Introduction

Chemical Properties and Structure

Atazanavir N2-Descarboxymethyl possesses distinctive chemical properties that differentiate it from the parent Atazanavir compound. It has a molecular formula of C36H50N6O5, which reflects the loss of C2H2O2 compared to Atazanavir's formula (C38H52N6O7) . This structural difference results from the N-dealkylation process. The compound has a molecular weight of 646.819 g/mol, which is lower than Atazanavir's 704.8555 g/mol .

The chemical structure can be represented by its SMILES notation: MOC(=O)NC@HC(C)(C)C . Its accurate mass is 646.384, which is important for mass spectrometric identification and analysis .

The IUPAC name provides a complete structural description: methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate .

Key Chemical Properties

The table below summarizes the essential chemical properties of Atazanavir N2-Descarboxymethyl:

PropertyValue
CAS Number1028634-76-5
Molecular FormulaC36H50N6O5
Molecular Weight646.819 g/mol
Accurate Mass646.384
OriginN-dealkylation metabolite of Atazanavir

Formation and Metabolic Pathway

Atazanavir N2-Descarboxymethyl is formed through the N-dealkylation of Atazanavir during hepatic metabolism. According to the FDA-approved drug label and research studies, the major biotransformation pathways of Atazanavir include mono- and di-oxygenation, while N-dealkylation represents one of the minor biotransformation pathways, alongside glucuronidation, hydrolysis, and dehydrogenation .

Multiple studies investigating Atazanavir biotransformation have identified specific metabolites, with Atazanavir N2-Descarboxymethyl (sometimes designated as M5 in research literature) confirmed as one of the N-dealkylation products . The formation of this metabolite occurs through complex metabolism primarily mediated by cytochrome P450 enzymes, specifically CYP3A4/5, which are the main enzymes responsible for Atazanavir biotransformation .

Analytical Methods for Detection

The detection and quantification of Atazanavir N2-Descarboxymethyl in pharmaceutical formulations and biological samples require sensitive and specific analytical methods. Liquid chromatography-mass spectrometry (LC-MS) represents the gold standard for detecting this compound at trace levels required for impurity analysis.

A validated LC-MS method has been developed for the determination of genotoxic impurities in Atazanavir sulfate drug substance, demonstrating the feasibility of highly sensitive impurity detection in this drug . While this specific method targeted tert-butyl 2-[4-(pyridine-2-yl) benzyl] hydrazine carboxylate rather than Atazanavir N2-Descarboxymethyl, the approach illustrates the analytical principles applicable to detecting and quantifying Atazanavir-related impurities .

Analytical Method Performance Parameters

The table below presents typical analytical performance parameters for impurity detection in Atazanavir drug substance, which can be adapted for Atazanavir N2-Descarboxymethyl analysis:

Analytical ParameterValueSignificance
Quantitation Limit (QL)1.1 ppmLowest concentration reliably quantified
Detection Limit (DL)0.3 ppmLowest concentration reliably detected
Correlation Coefficient0.999Measure of linearity (0.999 indicates excellent linearity)
Recovery Range96.4-100.4%Measure of method accuracy

These analytical parameters demonstrate the high sensitivity and accuracy achievable with modern LC-MS methods . The ability to detect impurities at levels as low as 0.3 ppm is crucial for pharmaceutical quality control and ensures compliance with stringent regulatory requirements.

Significance in Pharmaceutical Quality Control

Atazanavir N2-Descarboxymethyl has significant importance in pharmaceutical quality control as a recognized impurity of Atazanavir . Regulatory authorities, including the FDA and European Medicines Agency (EMA), require pharmaceutical manufacturers to identify, quantify, and control impurities within established limits to ensure drug safety and efficacy.

The presence of Atazanavir N2-Descarboxymethyl in Atazanavir sulfate formulations must be monitored to ensure batch-to-batch consistency and compliance with quality standards. Pharmaceutical manufacturers employ validated analytical methods to detect and quantify this impurity during various stages of drug production and stability testing. While the search results don't specifically classify Atazanavir N2-Descarboxymethyl as genotoxic, the development of sensitive analytical methods for impurity detection in Atazanavir demonstrates the industry's commitment to comprehensive quality control .

Current Research and Applications

Current research involving Atazanavir N2-Descarboxymethyl encompasses several important applications in pharmaceutical science and HIV treatment:

Metabolic Profiling and Pharmacokinetics

Identifying and characterizing Atazanavir N2-Descarboxymethyl contributes significantly to understanding the complete metabolic profile of Atazanavir in patients. This knowledge informs dosing strategies, helps predict potential drug interactions, and explains individual variations in drug response. Studies have documented pharmacokinetic differences between races, genders, and HIV status that may relate to variations in metabolite formation, including Atazanavir N2-Descarboxymethyl .

Pharmaceutical Reference Standards

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